

An Initial Characterization of the Properties of Cyclic L27-11

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Compound of Interest		
Compound Name:	Cyclic L27-11	
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This technical guide provides an in-depth overview of the core properties of **Cyclic L27-11**, a promising cyclic antimicrobial peptide. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its mechanism of action, physicochemical properties, and the experimental methodologies used for its characterization.

Core Properties and Mechanism of Action

Cyclic L27-11 is a synthetic, backbone-cyclic peptide that exhibits potent and specific antimicrobial activity against Pseudomonas species, most notably Pseudomonas aeruginosa. [1][2] Its primary mechanism of action involves the inhibition of lipopolysaccharide (LPS) transport to the outer membrane of Gram-negative bacteria.[1][2] This is achieved by targeting LptD, an essential protein in the LPS transport machinery.[2][3] By interfering with LptD function, Cyclic L27-11 disrupts the integrity of the outer membrane, leading to bacterial cell death.[1]

Structurally, **Cyclic L27-11** is a 12-residue peptide linked to a DPro-LPro template, which induces a stable β -hairpin conformation in solution. This three-dimensional structure is critical for its biological activity.[2]

Quantitative Data

While specific quantitative data for **Cyclic L27-11** is limited in publicly available literature, the following tables summarize the key reported characteristics.



Property	Value/Description	Reference
Molecular Formula	C94H155N29O16 ⁺	
Molecular Weight	2007.96 g/mol	_
Peptide Sequence	Cyclo(DPro-Pro-Thr-Trp-Leu- Lys-Lys-Arg-Arg-Trp-Lys-Lys- Ala-Lys)	
Target Organism	Pseudomonas aeruginosa and other Pseudomonas sp.	[1][2]
Cellular Target	Lipopolysaccharide transport protein D (LptD)	[2][3]
Mechanism of Action	Inhibition of lipopolysaccharide (LPS) transport to the outer membrane.[1][2]	

Antimicrobial Activity	
Minimum Inhibitory Concentration (MIC)	
Against Pseudomonas aeruginosa	
Binding Affinity (Kd)	
For LptD	
Pharmacokinetic Parameters	
Half-life, Bioavailability, etc.	

Experimental Protocols

The characterization of **Cyclic L27-11** involved several key experimental techniques. Below are detailed, representative methodologies for these experiments.

The antimicrobial activity of **Cyclic L27-11** is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against target bacteria.



Protocol:

- Bacterial Culture Preparation: A fresh overnight culture of Pseudomonas aeruginosa is diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized cell density (e.g., 5 x 10^5 CFU/mL).
- Peptide Dilution Series: A serial dilution of Cyclic L27-11 is prepared in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well containing the diluted peptide is inoculated with the standardized bacterial suspension. Control wells with no peptide (growth control) and no bacteria (sterility control) are included.
- Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

The three-dimensional structure of **Cyclic L27-11** in solution is determined using NMR spectroscopy.

Protocol:

- Sample Preparation: A sample of **Cyclic L27-11** is dissolved in a suitable solvent, typically a mixture of H₂O/D₂O or a membrane-mimicking environment like detergent micelles (e.g., dodecylphosphocholine DPC).
- NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to assign proton resonances and measure through-space proton-proton distances.
- Structural Calculation: The distance restraints obtained from the NOESY spectra, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures.



 Structure Validation: The resulting structures are validated for their agreement with the experimental data and for their stereochemical quality using programs like PROCHECK-NMR.

MD simulations are employed to study the conformational dynamics of **Cyclic L27-11** and its interaction with its target, LptD.

Protocol:

- System Setup: An initial atomic model of Cyclic L27-11 (obtained from NMR or homology modeling) is placed in a simulation box. For interaction studies, the LptD protein, embedded in a model bacterial membrane, is included. The box is then solvated with water molecules and ions to mimic physiological conditions.
- Force Field Selection: A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the interatomic forces.
- Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
- Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent and lipids to relax around the peptide and protein.
- Production Run: A long-timescale MD simulation is run to generate a trajectory of the atomic motions.
- Analysis: The trajectory is analyzed to investigate the stability of the peptide's structure, its binding mode to the protein, and the key interactions that stabilize the complex.

Alanine scanning is used to identify the key amino acid residues in **Cyclic L27-11** that are critical for its antimicrobial activity.

Protocol:

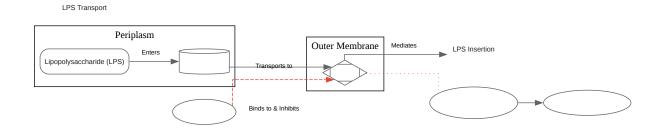
 Peptide Synthesis: A series of Cyclic L27-11 analogs are synthesized, where each nonalanine residue is systematically replaced with an alanine.



- MIC Determination: The MIC of each alanine-substituted analog is determined against Pseudomonas aeruginosa using the protocol described in section 3.1.
- Data Analysis: The MIC values of the analogs are compared to that of the wild-type Cyclic L27-11. A significant increase in the MIC for a particular analog indicates that the mutated residue is important for the peptide's activity. For Cyclic L27-11, this technique highlighted the crucial role of the tryptophan residues.

Visualizations

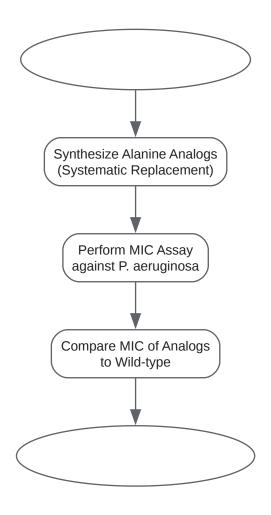
The following diagrams illustrate the mechanism of action and experimental workflows related to **Cyclic L27-11**.



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Caption: Mechanism of action of Cyclic L27-11.





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Caption: Workflow for Alanine Scanning Mutagenesis.

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